molecular formula C8H7NO B1214540 4-(Hydroxymethyl)benzonitrile CAS No. 874-89-5

4-(Hydroxymethyl)benzonitrile

Cat. No. B1214540
Key on ui cas rn: 874-89-5
M. Wt: 133.15 g/mol
InChI Key: XAASLEJRGFPHEV-UHFFFAOYSA-N
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Patent
US06756393B2

Procedure details

To a stirred suspension of LiAlH4 (285 mg, 7.52 mmol) in diethylether (10 mL)at 0° C. was added a solution of 4-cyanobenzyl alcohol (0.5 g, 3.76 mmol) in diethylether (5 mL) over 15 min. The grey reaction mixture was heated to reflux for 3 h. After cooling to r.t., the mixture was treated successively with water (1 mL), 2M NaOH (2 mL) and water (2 mL) under vigorous stirring. The resulting white slurry was filtered and washed with CH2Cl2 (20 mL). Extraction with additional CH2Cl2 (20 mL) and n-butanol (20 mL) and evaporation yielded an oil, which upon flash chromatography (0-15% MeOH in CH2Cl2) gave 152 mg (29%)of 4-(aminomethyl)benzylalcohol (57MBT52B) as a white solid. Rf=0.51 (30% MeOH in CH2Cl2+3.5% NH4OH).
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[C:7]([C:9]1[CH:16]=[CH:15][C:12]([CH2:13][OH:14])=[CH:11][CH:10]=1)#[N:8].O.[OH-].[Na+]>C(OCC)C>[NH2:8][CH2:7][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][OH:14])=[CH:11][CH:10]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
285 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C(#N)C1=CC=C(CO)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The grey reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting white slurry was filtered
WASH
Type
WASH
Details
washed with CH2Cl2 (20 mL)
EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
with additional CH2Cl2 (20 mL) and n-butanol (20 mL) and evaporation
CUSTOM
Type
CUSTOM
Details
yielded an oil, which upon flash chromatography (0-15% MeOH in CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 152 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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